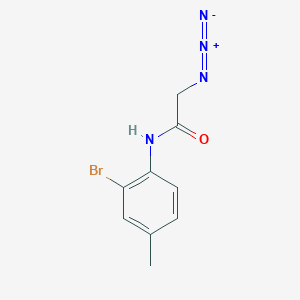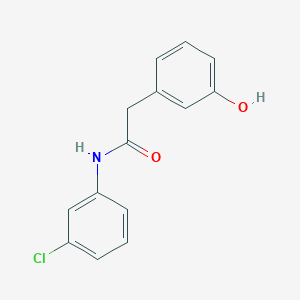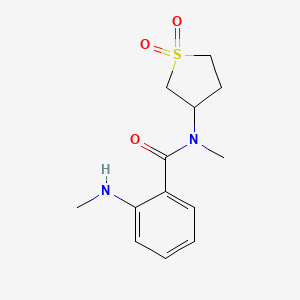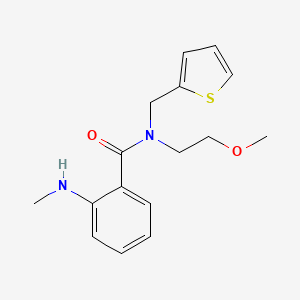
5-(4-Trifluoromethylphenoxymethyl)isoxazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Trifluoromethylphenoxymethyl)isoxazole-3-carboxylic acid, also known as TFMI, is a synthetic compound that belongs to the isoxazole family. It is a white crystalline powder with a molecular weight of 309.26 g/mol. TFMI has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
Mécanisme D'action
5-(4-Trifluoromethylphenoxymethyl)isoxazole-3-carboxylic acid exerts its biological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the biosynthesis of prostaglandins. Prostaglandins are known to play a crucial role in the inflammatory response, and their inhibition can lead to the reduction of inflammation.
Biochemical and Physiological Effects:
Studies have reported that 5-(4-Trifluoromethylphenoxymethyl)isoxazole-3-carboxylic acid can reduce the production of prostaglandins, which can lead to the reduction of inflammation. 5-(4-Trifluoromethylphenoxymethyl)isoxazole-3-carboxylic acid has also been reported to have antioxidant properties, which can protect cells from oxidative stress. Additionally, 5-(4-Trifluoromethylphenoxymethyl)isoxazole-3-carboxylic acid has been shown to have anti-tumor activity in certain cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-Trifluoromethylphenoxymethyl)isoxazole-3-carboxylic acid has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, 5-(4-Trifluoromethylphenoxymethyl)isoxazole-3-carboxylic acid has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for 5-(4-Trifluoromethylphenoxymethyl)isoxazole-3-carboxylic acid research, including its potential application in the treatment of inflammatory diseases, cancer, and neurodegenerative disorders. Additionally, further studies are needed to understand the mechanism of action of 5-(4-Trifluoromethylphenoxymethyl)isoxazole-3-carboxylic acid and its potential side effects. 5-(4-Trifluoromethylphenoxymethyl)isoxazole-3-carboxylic acid can also be used as a starting point for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
5-(4-Trifluoromethylphenoxymethyl)isoxazole-3-carboxylic acid is a synthetic compound with potential applications in medicinal chemistry, drug discovery, and biochemistry. Its ability to inhibit the activity of COX-2 makes it a potential candidate for the treatment of inflammatory diseases. 5-(4-Trifluoromethylphenoxymethyl)isoxazole-3-carboxylic acid has several advantages for lab experiments, including its high purity and stability, but also has some limitations, including its low solubility in water. Further studies are needed to fully understand the potential of 5-(4-Trifluoromethylphenoxymethyl)isoxazole-3-carboxylic acid and its future applications in various fields.
Méthodes De Synthèse
5-(4-Trifluoromethylphenoxymethyl)isoxazole-3-carboxylic acid can be synthesized using several methods, including the reaction of 4-trifluoromethylphenol with isoxazole-3-carboxylic acid chloride in the presence of a base. Another method involves the reaction of 4-trifluoromethylphenol with 3,4-dihydroisoxazole-5-carboxylic acid in the presence of a coupling agent. Both methods have been reported to yield high purity 5-(4-Trifluoromethylphenoxymethyl)isoxazole-3-carboxylic acid.
Applications De Recherche Scientifique
5-(4-Trifluoromethylphenoxymethyl)isoxazole-3-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several studies have reported its ability to inhibit the activity of certain enzymes, including the enzyme responsible for the biosynthesis of prostaglandins. This inhibition can lead to the reduction of inflammation, making 5-(4-Trifluoromethylphenoxymethyl)isoxazole-3-carboxylic acid a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
5-[[4-(trifluoromethyl)phenoxy]methyl]-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO4/c13-12(14,15)7-1-3-8(4-2-7)19-6-9-5-10(11(17)18)16-20-9/h1-5H,6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFSGDRIZCHMCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OCC2=CC(=NO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Trifluoromethylphenoxymethyl)isoxazole-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-4-[(5-methylthiophene-2-carbonyl)amino]benzoic acid](/img/structure/B7587937.png)

![3-[[2-(3-Hydroxyphenyl)acetyl]amino]propanoic acid](/img/structure/B7587945.png)

![2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B7587958.png)
![3-[(3-Bromophenyl)methylamino]butanenitrile](/img/structure/B7587966.png)
![3-[(3-Bromophenyl)methylamino]pentanenitrile](/img/structure/B7587967.png)
![2-Fluoro-5-[[2-(methylamino)benzoyl]amino]benzoic acid](/img/structure/B7587974.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxypyridine-2-carboxylic acid](/img/structure/B7587982.png)
![2-Chloro-5-[[2-(methylamino)benzoyl]amino]benzoic acid](/img/structure/B7587988.png)


![1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole](/img/structure/B7588012.png)
